An In-Depth Technical Guide to 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole: Properties, Synthesis, and Reactivity
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing targeted therapeutics. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole .
This molecule is distinguished by three key structural features:
-
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid and stable foundation.
-
The C4-Bromo Substituent: A reactive handle perfectly positioned for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
-
The N1-(2,6-dichlorophenyl) Group: A sterically demanding and electron-withdrawing moiety. The ortho-dichloro substitution forces the phenyl ring to be nearly perpendicular to the pyrazole ring, a conformational constraint that can be crucial for tuning binding affinity and selectivity in drug candidates.[2][3]
The strategic combination of these features makes 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole a valuable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for researchers and drug development professionals.
Caption: Molecular structure of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole.
PART 1: Physicochemical and Spectral Properties
Precise experimental data for this specific compound is not widely published. However, its properties can be reliably inferred from its constituent parts and data from closely related analogs.
Core Physical Properties
The data presented below is a combination of catalog information and estimations based on similar chemical structures.
| Property | Value | Source / Justification |
| CAS Number | 1215205-65-4 | [Cymit Quimica][4] |
| Molecular Formula | C₉H₅BrCl₂N₂ | [Cymit Quimica][4] |
| Molecular Weight | 291.96 g/mol | [Cymit Quimica][4] |
| Appearance | White to off-white solid | Inferred from analogs like 4-bromopyrazole.[1] |
| Melting Point | Not available (expected >100 °C) | Inferred from the high melting point of 4-bromopyrazole (93-96 °C) and the addition of a bulky aryl group.[5] |
| Boiling Point | Not available (expected >300 °C) | Inferred from the high boiling point of 4-bromopyrazole (250-260 °C) and increased molecular weight.[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and THF. | Typical for halogenated aromatic compounds. |
Predicted Spectral Characteristics
The following spectral data are predictions based on the molecule's structure and are intended to guide characterization efforts.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.6-7.8 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.
-
δ 7.5-7.7 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring. The precise chemical shifts for the C3 and C5 protons can vary but are expected to be distinct singlets.[6]
-
δ 7.4-7.6 ppm (m, 3H): This multiplet represents the three aromatic protons of the 2,6-dichlorophenyl ring. Due to the symmetrical substitution, a simpler pattern (a triplet for H4' and a doublet for H3'/H5') might be observed.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~140-145 ppm: Pyrazole C5.
-
δ ~135-140 ppm: Pyrazole C3.
-
δ ~130-138 ppm: Aromatic quaternary carbons (C1', C2', C6').
-
δ ~128-132 ppm: Aromatic CH carbons (C3', C4', C5').
-
δ ~95-100 ppm: Pyrazole C4 (carbon bearing the bromine atom).[5]
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3150: C-H stretching (aromatic).
-
~1550-1600: C=C and C=N stretching of the aromatic rings.
-
~1050-1100 & ~750-800: Strong C-Cl stretching bands.
-
~550-650: C-Br stretching.
-
-
Mass Spectrometry (MS-ESI):
-
[M+H]⁺: Expected at m/z ≈ 290.8, 292.8, 294.8. The characteristic isotopic pattern of one bromine and two chlorine atoms will be a definitive signature.
-
PART 2: Synthesis Methodology
The most reliable and versatile method for constructing the 1-aryl-pyrazole core is the Knorr Pyrazole Synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] For the target molecule, a one-pot, two-step approach starting from a readily available 1,3-diketone is highly effective.[5][9]
Caption: Workflow for the one-pot synthesis of the target compound.
Field-Proven Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis and subsequent bromination of N-aryl pyrazoles.[5][10]
Rationale: This one-pot method is efficient as it avoids the isolation and purification of the intermediate pyrazole. The initial Knorr condensation is acid-catalyzed to facilitate the formation of the hydrazone intermediate, which then cyclizes.[8] The subsequent bromination is highly regioselective for the electron-rich C4 position of the pyrazole ring. N-Bromosaccharin or N-Bromosuccinimide (NBS) are effective and easy-to-handle brominating agents.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenylhydrazine (1.77 g, 10 mmol, 1.0 eq.) and acetylacetone (1.00 g, 10 mmol, 1.0 eq.) in ethanol (30 mL).
-
Condensation: Add 3-4 drops of glacial acetic acid as a catalyst. Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Bromination: Cool the reaction mixture to room temperature. Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Completion: Stir the mixture at room temperature for an additional 3-5 hours, or until TLC analysis indicates the complete formation of the brominated product.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole lies almost entirely in the reactivity of its carbon-bromine bond . This bond serves as a versatile linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The C4-Br bond is readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a flagship example, allowing for the introduction of new aryl or heteroaryl groups.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex like Pd(PPh₃)₄.
-
Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates like our N-(2,6-dichlorophenyl) derivative, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are often necessary. These ligands stabilize the palladium center and facilitate the reductive elimination step, which can be slow for hindered substrates.[11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.[12]
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling the title compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole (292 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-1-(2,6-dichlorophenyl)-1H-pyrazole product.[13]
PART 4: Applications in Drug Discovery and Research
The 1,4-disubstituted pyrazole scaffold is a cornerstone in modern drug design. The ability to functionalize the C4 position of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Kinase Inhibitors: Many approved kinase inhibitors feature a central heterocyclic core from which various recognition motifs are projected into the ATP-binding pocket. The N-(2,6-dichlorophenyl) group can act as a "hinge-binding" element, while the group installed at the C4-position via cross-coupling can be tailored to interact with other regions of the kinase, enhancing selectivity.
-
GPCR Ligands: The rigid pyrazole core is useful for creating conformationally constrained ligands for G-protein coupled receptors (GPCRs), where precise positioning of substituents is key to achieving agonist or antagonist activity.
-
Agrochemicals: Phenylpyrazole derivatives are famously used as insecticides. The structural motifs present in the title compound are analogous to those found in potent agrochemicals, suggesting its potential as an intermediate in this field as well.[2]
PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups.
-
Hazard Classification (Predicted):
-
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.[14]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Personal Protective Equipment (PPE):
-
Wear standard nitrile gloves, a lab coat, and chemical safety goggles.[1]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Wei, Y., & Sha, Q. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413–420.
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
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Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal. [Link]
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Name-Reaction.com. Knorr pyrazole synthesis. [Link]
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Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
- Zhong, G-F., et al. (2006). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, E62(12), o5612-o5613.
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ResearchGate. Knorr pyrazole synthesis. [Link]
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Chatterjee, J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
- Philippe, M. M., et al. (2001). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methoxybenzylideneamino)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, E57(6), o565-o566.
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PubChem. 4-Bromopyrazole. [Link]
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Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
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Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]
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Beneteau, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
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Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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SpectraBase. 6-bromo-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-methoxyphenyl)quinoline. [Link]
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